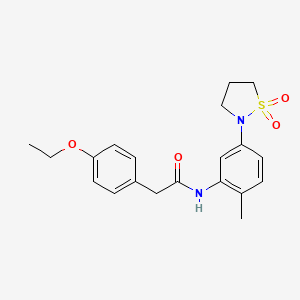

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2-(4-ethoxyphenyl)acetamide

Description

Properties

IUPAC Name |

N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]-2-(4-ethoxyphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O4S/c1-3-26-18-9-6-16(7-10-18)13-20(23)21-19-14-17(8-5-15(19)2)22-11-4-12-27(22,24)25/h5-10,14H,3-4,11-13H2,1-2H3,(H,21,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBIRYPXGZIMXSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)CC(=O)NC2=C(C=CC(=C2)N3CCCS3(=O)=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2-(4-ethoxyphenyl)acetamide is a synthetic compound with a complex structure that includes an isothiazolidine moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in oncology and other therapeutic areas.

Chemical Structure and Properties

The compound features a unique arrangement of functional groups, including:

- Isothiazolidine moiety : Implicated in various biological interactions.

- Ethoxyphenyl group : May enhance lipophilicity and bioavailability.

- Acetamide group : Known for its role in modulating biological activity.

The presence of the 1,1-dioxidoisothiazolidin-2-yl group suggests potential applications in medicinal chemistry, particularly due to its structural characteristics that may confer specific biological activities.

The primary mechanism of action for this compound involves its interaction with key enzymes and receptors:

- Cyclin-dependent kinase 2 (CDK2) : This compound has been studied for its inhibitory effects on CDK2, an enzyme critical for cell cycle regulation. Inhibition of CDK2 can lead to cell cycle arrest and potentially induce apoptosis in cancer cells.

Biological Activity

Research indicates that this compound may exhibit several biological activities:

- Anticancer Potential : The ability to inhibit CDK2 suggests that the compound could be developed as a therapeutic agent for cancer treatment. Studies have shown that compounds targeting CDK2 can effectively reduce tumor growth in vitro and in vivo models.

- Anti-inflammatory Effects : Preliminary studies suggest that derivatives of this compound may also possess anti-inflammatory properties, making them candidates for treating inflammatory diseases.

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Anticancer | Inhibits CDK2 leading to cell cycle arrest | |

| Anti-inflammatory | Potential modulation of inflammatory pathways |

Case Study Example

In a study examining the effects of similar compounds on cancer cell lines, researchers found that derivatives with structural similarities to this compound demonstrated significant inhibition of cell proliferation. The results indicated that these compounds could induce apoptosis through the activation of intrinsic pathways involving CDK inhibition.

Q & A

Q. What are the standard synthetic protocols for preparing this acetamide derivative and its analogs?

The compound is typically synthesized via nucleophilic substitution or condensation reactions. A common method involves refluxing intermediates (e.g., substituted maleimides or thioureas) in glacial acetic acid or DMF with potassium carbonate as a base. Reaction progress is monitored by TLC, followed by filtration, washing (water/ethanol), and recrystallization from solvents like ethanol or acetone . For example, describes the synthesis of structurally similar acetamides by reacting chloroacetylated intermediates with benzylidene-thiazolidinedione derivatives under mild conditions.

Q. What spectroscopic techniques validate the structural integrity of this compound?

Key techniques include:

- IR spectroscopy : Confirms amide C=O stretches (~1667 cm⁻¹) and sulfonyl S=O vibrations (~1350–1150 cm⁻¹) .

- NMR : ¹H NMR identifies aromatic protons (δ 6.9–7.5 ppm), methyl groups (δ 3.8 ppm for -OCH₃), and acetamide NH signals (δ 9.8 ppm) .

- Mass spectrometry : Molecular ion peaks (e.g., m/z 430.2 [M+1]) validate the molecular weight .

Q. How is the compound purified post-synthesis?

Purification involves solvent recrystallization (e.g., ethanol, acetone) to remove unreacted precursors and byproducts. highlights isolation via filtration and washing with cold water/ethanol to enhance purity.

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

Variables to test include:

- Solvent polarity : DMF enhances nucleophilicity in SN2 reactions, while acetic acid may favor acid-catalyzed pathways .

- Temperature : Extended reflux durations (e.g., 2–6 hours) improve conversion rates but may risk decomposition.

- Stoichiometry : Excess reagents (e.g., 1.5 mol equivalents of potassium carbonate) drive reactions to completion . Systematic Design of Experiments (DoE) approaches are recommended to balance these factors.

Q. How should researchers resolve spectral discrepancies (e.g., unexpected NMR shifts or IR absorptions)?

Contradictions may arise from tautomerism, solvent effects, or impurities. Strategies include:

- Cross-verification with 2D NMR (COSY, HSQC) to assign proton-carbon correlations.

- HPLC-MS to detect trace impurities or degradation products.

- Computational modeling (e.g., DFT calculations) to predict and compare spectral data .

Q. What methodologies assess the compound’s biological activity in preclinical models?

outlines hypoglycemic evaluation in Wistar albino mice:

- Dose-response studies : Administer 10–100 mg/kg orally and monitor blood glucose levels at 0, 1, 3, and 6 hours.

- Toxicity profiling : Acute toxicity tests (e.g., LD₅₀ determination) and histopathological analysis of liver/kidney tissues.

- Mechanistic studies : Enzyme inhibition assays (e.g., α-glucosidase) to identify molecular targets .

Q. How do structural modifications influence biological efficacy?

Substituent effects are critical:

- Electron-withdrawing groups (e.g., -NO₂ at the para position) enhance hypoglycemic activity by improving electron-deficient pharmacophores .

- Methoxy groups increase lipophilicity, potentially enhancing blood-brain barrier penetration. SAR studies should compare IC₅₀ values across derivatives (e.g., 3a–3i in ) to identify optimal substituents.

Data Contradiction Analysis

- Synthetic Routes : uses glacial acetic acid under reflux, while employs DMF at room temperature. These differences may reflect trade-offs between reaction speed (reflux) and side-product minimization (mild conditions).

- Spectral Validation : In , calculated vs. experimental elemental analysis values (e.g., C: 53.1% vs. 54.21%) suggest minor impurities, emphasizing the need for orthogonal characterization.

Q. Methodological Recommendations

- Prioritize recrystallization over column chromatography for scalability.

- Use high-field NMR (≥400 MHz) to resolve overlapping aromatic proton signals.

- For biological assays, include positive controls (e.g., metformin for hypoglycemic studies) to benchmark activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.